Cas no 1806256-03-0 (4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile)

4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile
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- Inchi: 1S/C10H8BrF3N2O2/c1-17-8-4-6(5-11)7(2-3-15)9(16-8)18-10(12,13)14/h4H,2,5H2,1H3
- InChI Key: WBEMBWSHBFJOKU-UHFFFAOYSA-N
- SMILES: BrCC1C=C(N=C(C=1CC#N)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 318
- XLogP3: 2.9
- Topological Polar Surface Area: 55.1
4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029086649-1g |
4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile |
1806256-03-0 | 97% | 1g |
$1,549.60 | 2022-03-31 |
4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile Related Literature
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
Additional information on 4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile
Recent Advances in the Application of 4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS: 1806256-03-0) in Chemical Biology and Pharmaceutical Research
The compound 4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS: 1806256-03-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This heterocyclic compound, featuring a bromomethyl group, methoxy substituent, and trifluoromethoxy moiety, serves as a valuable intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel kinase inhibitors, antimicrobial agents, and fluorinated pharmaceuticals, leveraging its unique structural features for targeted modifications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized the bromomethyl group for selective alkylation reactions, enabling the introduction of diverse pharmacophores. The trifluoromethoxy group was found to enhance metabolic stability and membrane permeability, addressing common challenges in kinase inhibitor development. The study reported a series of derivatives with IC50 values in the low nanomolar range, highlighting the structural advantages of this scaffold.
In antimicrobial research, a team from the University of Cambridge recently (2024) employed 4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile as a building block for novel quorum sensing inhibitors. The electron-withdrawing properties of the trifluoromethoxy group were crucial for disrupting bacterial communication pathways. Molecular docking studies revealed favorable interactions with LuxR-type receptor proteins, while the bromomethyl functionality allowed for efficient derivatization to optimize binding affinity. These findings were published in ACS Infectious Diseases, suggesting promising applications in combating antibiotic-resistant pathogens.
The compound's utility extends to radiopharmaceutical development, as evidenced by recent work at the National Institutes of Health (2024). Researchers exploited the bromomethyl group for efficient 18F-radiolabeling, creating positron emission tomography (PET) tracers for neurodegenerative disease imaging. The methoxy and trifluoromethoxy groups contributed to improved blood-brain barrier penetration and target specificity. This approach addressed previous limitations in tracer development and was detailed in Nuclear Medicine and Biology.
From a synthetic chemistry perspective, several innovative methodologies have emerged for modifying 4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile. A 2023 Organic Letters publication described a palladium-catalyzed cross-coupling strategy that maintains the integrity of the trifluoromethoxy group while enabling diverse functionalizations. This advancement has significantly expanded the compound's utility in parallel synthesis and combinatorial chemistry approaches for drug discovery.
Ongoing research continues to explore the full potential of this versatile intermediate. Current investigations focus on its application in PROTAC (proteolysis targeting chimera) development, where its structural features may facilitate optimal linker design and target engagement. As the pharmaceutical industry increasingly values fluorinated compounds for their enhanced pharmacokinetic properties, 4-(Bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile is poised to remain a compound of significant interest in medicinal chemistry innovation.
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